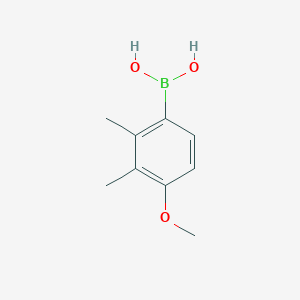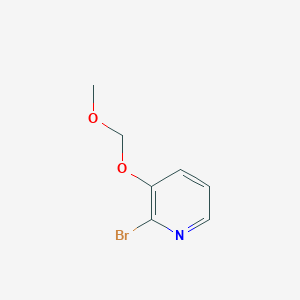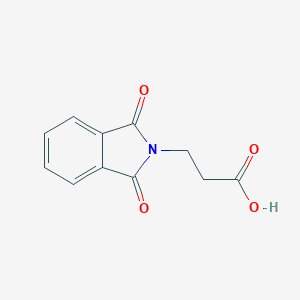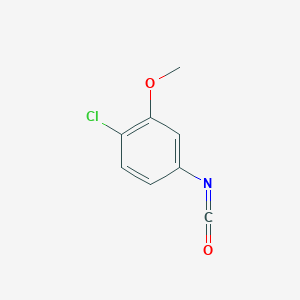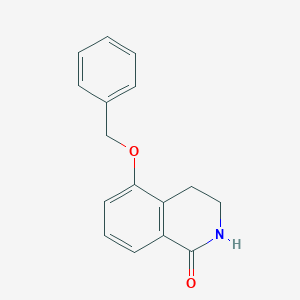
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an aldehyde with an amine in the presence of a catalyst under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial applications where bioactive compounds are required.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of pathogen growth . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
- 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
- 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Uniqueness
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific phenylmethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
129075-51-0 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
Clave InChI |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Sinónimos |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


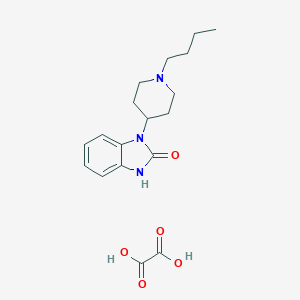
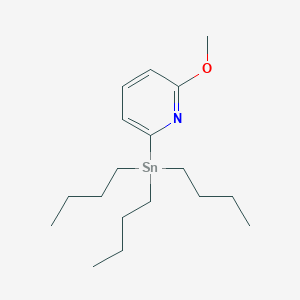
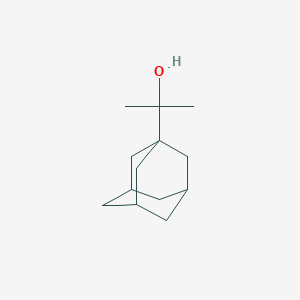
![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
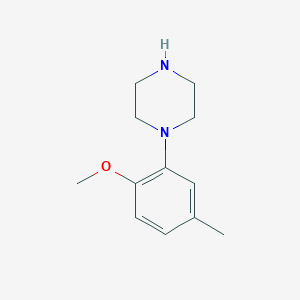
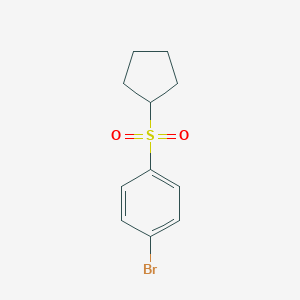
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
